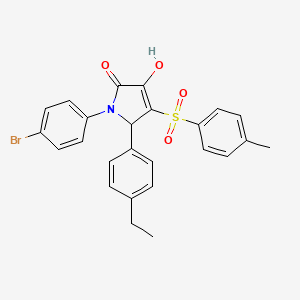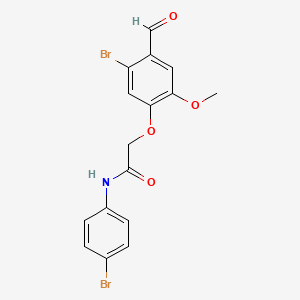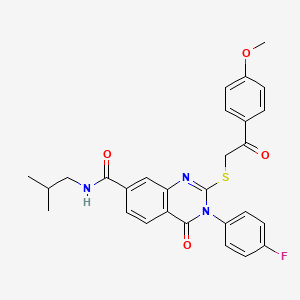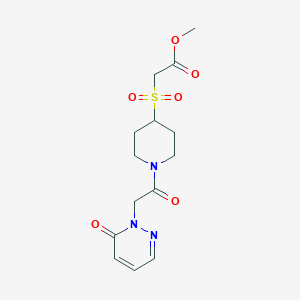
1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPTP belongs to the class of pyrrole-based compounds and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins that are responsible for inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in the programmed cell death pathway.
Biochemical and physiological effects:
This compound has been found to have significant biochemical and physiological effects. The compound has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins that are responsible for inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. The compound has been found to be well-tolerated in animal models and has not shown any significant toxicity.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one in lab experiments include its high purity, high yield, and well-characterized properties. The compound has been synthesized using optimized methods, which ensures that the purity and yield of the compound are high. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
There are several future directions for the research on 1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one. One potential direction is to further investigate the mechanism of action of the compound and its potential applications in the treatment of various diseases. Another direction is to optimize the synthesis of this compound to improve its purity and yield. Additionally, further studies are needed to determine the pharmacokinetic and pharmacodynamic properties of this compound and its potential toxicity. Overall, the research on this compound has shown promising results and has the potential to lead to the development of novel therapeutic agents.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one is a multi-step process that involves the reaction of 4-bromobenzaldehyde with 4-ethylbenzaldehyde in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with tosyl chloride in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one has been found to exhibit potential applications in medicinal chemistry. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor activities. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4S/c1-3-17-6-8-18(9-7-17)22-24(32(30,31)21-14-4-16(2)5-15-21)23(28)25(29)27(22)20-12-10-19(26)11-13-20/h4-15,22,28H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXDXYJSXVSNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)Br)O)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2858176.png)
![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2858177.png)
![7-Methyl-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858178.png)
![5-bromo-N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide](/img/structure/B2858180.png)

![2-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2858186.png)
![4-[(3-Fluoropyridin-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2858188.png)




![methyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2858195.png)


